molecular formula C11H8F3N5O B11665429 (E)-5-(2-(2-(trifluoromethyl)benzylidene)hydrazinyl)-1,2,4-triazin-3(2H)-one

(E)-5-(2-(2-(trifluoromethyl)benzylidene)hydrazinyl)-1,2,4-triazin-3(2H)-one

Cat. No.: B11665429
M. Wt: 283.21 g/mol
InChI Key: YDQHUOQUQLZLKX-PJQLUOCWSA-N
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Description

5-[(2E)-2-{[2-(TRIFLUOROMETHYL)PHENYL]METHYLIDENE}HYDRAZIN-1-YL]-2,3-DIHYDRO-1,2,4-TRIAZIN-3-ONE is a compound that belongs to the class of 1,2,4-triazines. These compounds are known for their diverse biological activities and applications in various fields such as pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

The synthesis of 5-[(2E)-2-{[2-(TRIFLUOROMETHYL)PHENYL]METHYLIDENE}HYDRAZIN-1-YL]-2,3-DIHYDRO-1,2,4-TRIAZIN-3-ONE can be achieved through a multi-component reaction involving trifluoroacetimidoyl chlorides, hydrazine hydrate, and benzene-1,3,5-triyl triformate . This method is efficient, scalable, and provides moderate to good yields. Industrial production methods may involve similar synthetic routes but optimized for large-scale production.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

5-[(2E)-2-{[2-(TRIFLUOROMETHYL)PHENYL]METHYLIDENE}HYDRAZIN-1-YL]-2,3-DIHYDRO-1,2,4-TRIAZIN-3-ONE has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to various enzymes and receptors, leading to its biological effects. The hydrazine and triazine moieties play crucial roles in its activity by interacting with different molecular pathways .

Comparison with Similar Compounds

Similar compounds include other trifluoromethyl-substituted 1,2,4-triazoles and triazines. These compounds share some common properties but differ in their specific activities and applications. For example, trifluoromethyl-1,2,4-triazoles are known for their broad-spectrum pharmaceutical activities, while 5-[(2E)-2-{[2-(TRIFLUOROMETHYL)PHENYL]METHYLIDENE}HYDRAZIN-1-YL]-2,3-DIHYDRO-1,2,4-TRIAZIN-3-ONE has unique properties due to its specific structure .

Properties

Molecular Formula

C11H8F3N5O

Molecular Weight

283.21 g/mol

IUPAC Name

5-[(2E)-2-[[2-(trifluoromethyl)phenyl]methylidene]hydrazinyl]-2H-1,2,4-triazin-3-one

InChI

InChI=1S/C11H8F3N5O/c12-11(13,14)8-4-2-1-3-7(8)5-15-18-9-6-16-19-10(20)17-9/h1-6H,(H2,17,18,19,20)/b15-5+

InChI Key

YDQHUOQUQLZLKX-PJQLUOCWSA-N

Isomeric SMILES

C1=CC=C(C(=C1)/C=N/NC2=NC(=O)NN=C2)C(F)(F)F

Canonical SMILES

C1=CC=C(C(=C1)C=NNC2=NC(=O)NN=C2)C(F)(F)F

Origin of Product

United States

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